molecular formula C32H22 B1612973 9-(3,5-Diphenylphenyl)bromoanthracene CAS No. 478495-51-1

9-(3,5-Diphenylphenyl)bromoanthracene

Cat. No.: B1612973
CAS No.: 478495-51-1
M. Wt: 406.5 g/mol
InChI Key: CLQRJAABLJOMBZ-UHFFFAOYSA-N
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Description

9-(3,5-Diphenylphenyl)bromoanthracene is an organic compound that typically appears as a white to light yellow crystalline solid. It is known for its specific structure, which includes a bromine atom attached to an anthracene core substituted with a 3,5-diphenylphenyl group . This compound is utilized in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Diphenylphenyl)bromoanthracene can be achieved through several methods. One common approach involves the bromination of 9-(3,5-diphenylphenyl)anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction typically occurs in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Diphenylphenyl)bromoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted anthracene derivatives, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 9-(3,5-Diphenylphenyl)bromoanthracene exerts its effects is primarily related to its electronic structure. The anthracene core and the bromine substituent influence the compound’s photophysical and electrochemical properties. The compound can interact with various molecular targets through π-π stacking interactions and halogen bonding, affecting the electronic pathways and molecular stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3,5-Diphenylphenyl)bromoanthracene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable material in electronic and photophysical applications .

Properties

IUPAC Name

9-(3,5-diphenylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22/c1-3-11-23(12-4-1)27-20-28(24-13-5-2-6-14-24)22-29(21-27)32-30-17-9-7-15-25(30)19-26-16-8-10-18-31(26)32/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQRJAABLJOMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630176
Record name 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478495-51-1
Record name 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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